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Abstract
This technical guide provides a comprehensive overview of 1,2,3-trifluoro-4-methoxybenzene,

a fluorinated aromatic compound of interest in medicinal chemistry and materials science. Due

to the limited availability of direct experimental data for this specific isomer, this document

synthesizes information from closely related compounds and established chemical principles to

offer a detailed profile. This guide covers the physicochemical properties, spectroscopic data, a

representative synthesis protocol, expected chemical reactivity, potential applications in drug

development, and a safety assessment. All quantitative data are summarized in structured

tables, and key experimental workflows are visualized using diagrams to facilitate

understanding and application in a research and development setting.

Introduction
1,2,3-Trifluoro-4-methoxybenzene (CAS No. 203245-16-3) is a halogenated derivative of

anisole.[1] The presence of three fluorine atoms on the benzene ring significantly influences the

molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive

building block in the design of novel bioactive molecules. Fluorinated organic compounds are

of significant interest in drug discovery, as the incorporation of fluorine can enhance

pharmacokinetic and pharmacodynamic properties.[2][3][4][5] The methoxy group also plays a

crucial role in modulating the biological activity and metabolic pathways of drug candidates.[6]
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This guide aims to provide a thorough understanding of 1,2,3-trifluoro-4-methoxybenzene for

researchers engaged in synthetic chemistry and drug development.

Physicochemical Properties
Direct experimental data for the physicochemical properties of 1,2,3-trifluoro-4-

methoxybenzene are not readily available in the reviewed literature. However, properties can

be estimated based on data from its isomers and related compounds. The table below

summarizes the known and estimated properties.

Property Value Source/Notes

IUPAC Name
1,2,3-trifluoro-4-

methoxybenzene
-

CAS Number 203245-16-3 [1]

Molecular Formula C₇H₅F₃O [1]

Molecular Weight 162.11 g/mol [1]

Appearance Likely a colorless liquid
Inferred from related

compounds

Melting Point Not available -

Boiling Point Not available -

Density Not available -

Solubility
Likely soluble in organic

solvents

Inferred from related

compounds

Spectroscopic Data
Specific spectroscopic data for 1,2,3-trifluoro-4-methoxybenzene is not available. However,

data for related isomers such as 1-methoxy-4-(trifluoromethyl)benzene can provide valuable

reference points for spectral interpretation.

Table 2: Spectroscopic Data for 1-methoxy-4-(trifluoromethyl)benzene (CAS 402-52-8)
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Spectrum Type Key Features Source

¹H NMR
Data available but not detailed

in search results.
[7]

¹³C NMR
Data available but not detailed

in search results.
[8]

¹⁹F NMR
Data available but not detailed

in search results.
[8]

Mass Spec (GC-MS)
Top peaks at m/z 176, 133,

145.
[8]

IR Spectroscopy
Data available from FTIR and

ATR-IR.
[8]

Synthesis and Reactivity
Representative Synthesis
A specific, detailed experimental protocol for the synthesis of 1,2,3-trifluoro-4-methoxybenzene

was not found in the search results. However, a general approach for the synthesis of related

trifluoromethoxybenzene compounds involves the fluorination of a corresponding chlorinated

precursor. The following is a representative protocol for a similar compound, which could be

adapted for the synthesis of the target molecule.

Experimental Protocol: Synthesis of Trifluoromethoxybenzene from

Trichloromethoxybenzene[9]

Chlorination of Anisole: Anisole (150g) and a radical initiator (7.5g) in a suitable solvent such

as 4-chlorobenzotrifluoride (750g) are heated to 90-100°C under UV irradiation. Chlorine gas

is bubbled through the mixture at a controlled rate for several hours. After the reaction is

complete, the mixture is purged with nitrogen to remove dissolved gases, and the solvent is

removed to yield crude trichloromethoxybenzene.[9]

Fluorination: The crude trichloromethoxybenzene (265g) is charged into a stainless-steel

autoclave with anhydrous hydrogen fluoride (252g). The mixture is heated to 80°C and

maintained for 4-6 hours under pressure.[9]
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Purification: The crude trifluoromethoxybenzene is isolated and purified by distillation.[9]

Anisole Chlorination
(Cl2, UV, Radical Initiator) Trichloromethoxybenzene Fluorination

(Anhydrous HF)
Crude 1,2,3-Trifluoro-

4-methoxybenzene
Purification
(Distillation)

1,2,3-Trifluoro-
4-methoxybenzene

Click to download full resolution via product page

Caption: Representative synthesis workflow for a trifluoromethoxybenzene derivative.

Chemical Reactivity
The reactivity of 1,2,3-trifluoro-4-methoxybenzene is dictated by the interplay of the electron-

donating methoxy group and the strongly electron-withdrawing trifluoro substituents on the

aromatic ring. The fluorine atoms are expected to be relatively inert to nucleophilic aromatic

substitution unless under harsh conditions, due to the presence of the activating methoxy

group. The benzene ring is activated towards electrophilic aromatic substitution, with the

position of substitution directed by the methoxy and fluoro groups.

Applications in Drug Development
While specific applications of 1,2,3-trifluoro-4-methoxybenzene in drug development are not

documented in the provided search results, the structural motifs are highly relevant to medicinal

chemistry.

Fluorine in Medicinal Chemistry: The introduction of fluorine atoms into a drug candidate can

significantly enhance its metabolic stability, binding affinity, and lipophilicity.[2][3][4][5] This is

a widely used strategy to improve the overall pharmacological profile of a molecule.[2][3][4]

[5]

Methoxy Group in Drug Design: The methoxy group is a common substituent in many

approved drugs and is known to influence ligand-target binding, physicochemical properties,

and ADME (absorption, distribution, metabolism, and excretion) parameters.[6]
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Given these properties, 1,2,3-trifluoro-4-methoxybenzene represents a valuable scaffold for the

synthesis of novel compounds with potential therapeutic applications in various disease areas.
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Caption: Hypothetical signaling pathway modulation by a derivative.

Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 1,2,3-trifluoro-4-methoxybenzene was not

found. However, based on the safety information for related compounds such as 1,2,3-trifluoro-

4-nitrobenzene and other fluorinated aromatic compounds, the following precautions should be

taken:

Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May

cause skin and eye irritation.[10][11]

Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing vapors.

Wash hands thoroughly after handling.

Table 3: GHS Hazard Information for Structurally Related Compounds

Compound GHS Pictograms Hazard Statements

1,2,3-Trifluoro-4-nitrobenzene Warning

Harmful if swallowed, in

contact with skin, or if inhaled.

Causes skin and eye irritation.

[10][11]

1,2,4-Trifluorobenzene Danger

Highly flammable liquid and

vapor. Causes skin and

serious eye irritation. May

cause respiratory irritation.[12]

Conclusion
1,2,3-Trifluoro-4-methoxybenzene is a chemical entity with significant potential in the fields of

medicinal chemistry and materials science. While direct experimental data is currently sparse,

this technical guide provides a foundational understanding of its likely properties, reactivity, and

applications by drawing on information from closely related compounds. Further experimental

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1306034?utm_src=pdf-body-img
https://pubchem.ncbi.nlm.nih.gov/compound/1_2_4-Trifluorobenzene
https://www.fishersci.com/store/msds?partNumber=AAA1631322&productDescription=123-TRIFLRO-4-NTROBNZENE+100G&vendorId=VN00024248&countryCode=US&language=en
https://pubchem.ncbi.nlm.nih.gov/compound/1_2_4-Trifluorobenzene
https://www.fishersci.com/store/msds?partNumber=AAA1631322&productDescription=123-TRIFLRO-4-NTROBNZENE+100G&vendorId=VN00024248&countryCode=US&language=en
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/results.aspx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


investigation is warranted to fully characterize this compound and unlock its potential for the

development of novel and improved chemical entities. Researchers are advised to proceed

with appropriate safety precautions, drawing guidance from the safety profiles of structurally

similar molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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